molecular formula C15H20N2O2 B3051140 Tryptophan butyl ester CAS No. 31338-08-6

Tryptophan butyl ester

Cat. No.: B3051140
CAS No.: 31338-08-6
M. Wt: 260.33 g/mol
InChI Key: YBWXYSUDFGURNJ-ZDUSSCGKSA-N
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Description

Tryptophan butyl ester is a derivative of the amino acid tryptophan, where the carboxyl group of tryptophan is esterified with butanol

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tryptophan butyl ester typically involves the esterification of tryptophan with butanol. One common method is the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using similar catalysts and reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the esterification process. Additionally, the reaction can be optimized by controlling the temperature, pressure, and concentration of reactants .

Chemical Reactions Analysis

Types of Reactions: Tryptophan butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tryptophan butyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.

    Biology: It serves as a substrate in enzymatic studies to understand the metabolism of tryptophan derivatives.

    Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor for neurotransmitters such as serotonin.

    Industry: It is used in the production of flavor and fragrance compounds due to its indole structure.

Mechanism of Action

The mechanism of action of tryptophan butyl ester involves its conversion to active metabolites in the body. The ester group is hydrolyzed to release tryptophan, which can then be metabolized to serotonin and other bioactive compounds. The indole ring of tryptophan interacts with various receptors and enzymes, influencing physiological processes such as mood regulation and immune response .

Comparison with Similar Compounds

    Tryptophan methyl ester: Similar to tryptophan butyl ester but with a methyl group instead of a butyl group.

    Tryptophan ethyl ester: Contains an ethyl group instead of a butyl group.

    Tryptophan isopropyl ester: Contains an isopropyl group instead of a butyl group.

Uniqueness: this compound is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interaction with biological molecules. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

butyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-2-3-8-19-15(18)13(16)9-11-10-17-14-7-5-4-6-12(11)14/h4-7,10,13,17H,2-3,8-9,16H2,1H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWXYSUDFGURNJ-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(CC1=CNC2=CC=CC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)[C@H](CC1=CNC2=CC=CC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60185266
Record name Tryptophan butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31338-08-6
Record name Tryptophan butyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031338086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tryptophan butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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